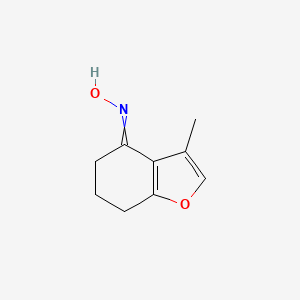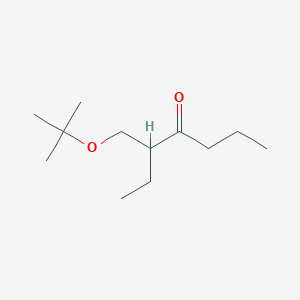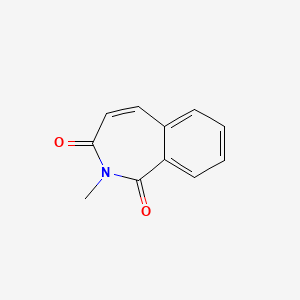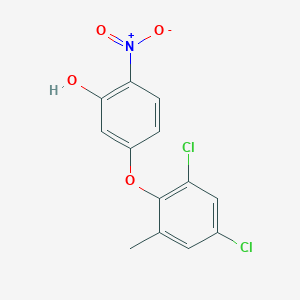
2-Methyl-N-(2-phenylethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-N-(2-phenylethyl)aniline is an organic compound with the molecular formula C15H17N It belongs to the class of aniline derivatives, which are characterized by the presence of an amino group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-phenylethyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-methyl aniline with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-N-(2-phenylethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: The primary amine.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-N-(2-phenylethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Methyl-N-(2-phenylethyl)aniline involves the interaction of its amino group with various molecular targets. The donation of the nitrogen’s lone pair into the ring system increases the electron density around the ring, making it more reactive in electrophilic aromatic substitution reactions. This property is crucial for its role in synthetic chemistry and potential biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-(2-phenylethyl)aniline
- 2-Nitro-N-(1-phenylethyl)aniline
- N-Ethyl-N-methyl-4-(4-nitrophenylazo)aniline
Uniqueness
2-Methyl-N-(2-phenylethyl)aniline is unique due to the presence of both a methyl group and a phenylethyl group attached to the aniline nitrogen. This structural feature imparts distinct chemical properties and reactivity compared to other aniline derivatives .
Eigenschaften
CAS-Nummer |
61358-65-4 |
|---|---|
Molekularformel |
C15H17N |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
2-methyl-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C15H17N/c1-13-7-5-6-10-15(13)16-12-11-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
InChI-Schlüssel |
AXHQYIOPMSAXNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2'-O-[(2-Nitrophenyl)methyl]uridine](/img/structure/B14584691.png)

![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)



![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)

![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
